(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid: A Technical Guide for Advanced Organic Synthesis and Materials Science
(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid: A Technical Guide for Advanced Organic Synthesis and Materials Science
Abstract
(9,9-Dipropyl-9H-fluoren-2-yl)boronic acid (CAS 400607-32-1) is a pivotal organoboron compound, instrumental in the advancement of organic electronics and the synthesis of complex molecules. Its chemical architecture, featuring a rigid and electronically active fluorene core, is enhanced by propyl groups at the C-9 position that confer excellent solubility and prevent efficiency-diminishing molecular aggregation.[1][2] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the compound's properties, synthesis, purification methodologies, and primary applications, with a focus on its role in Suzuki-Miyaura cross-coupling and the fabrication of Organic Light-Emitting Diodes (OLEDs).[2][3][4]
Core Properties and Handling
A foundational understanding of the physicochemical properties of (9,9-Dipropyl-9H-fluoren-2-yl)boronic acid is critical for its effective use and storage. Boronic acids as a class are sensitive to air and moisture, and improper handling can lead to degradation through pathways like protodeboronation or the formation of cyclic boroxine anhydrides.[5]
Table 1: Physicochemical and Handling Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 400607-32-1 | [6] |
| Molecular Formula | C₁₉H₂₃BO₂ | Calculated |
| Molecular Weight | 294.20 g/mol | Calculated |
| Physical Form | Expected to be a white to pale yellow crystalline powder or solid. | |
| Storage Conditions | Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry, and dark environment. Recommended temperatures range from 2-8°C to room temperature. | [7] |
| Key Stability Issues | Susceptible to dehydration, forming a trimeric boroxine. Prone to protodeboronation under certain pH conditions, especially in the presence of water and heat. |[5][8] |
Synthesis and Purification Strategies
The synthesis of (9,9-Dipropyl-9H-fluoren-2-yl)boronic acid is typically achieved from its 2-bromo precursor via a lithium-halogen exchange, followed by borylation and hydrolysis. The purification of the crude product, however, is a non-trivial step that requires specialized protocols to overcome the inherent challenges of this class of compounds.
Caption: General synthesis of (9,9-Dipropyl-9H-fluoren-2-yl)boronic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: A flame-dried Schlenk flask is charged with 2-bromo-9,9-dipropyl-9H-fluorene (1.0 eq) and anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Lithiation: The solution is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise. The reaction is stirred at this temperature for 1-2 hours to drive the formation of the aryllithium intermediate to completion.
-
Borylation: Triisopropyl borate (2.5 eq) is added slowly to the cold solution. The use of excess borate ester is a critical experimental choice to ensure efficient trapping of the highly reactive aryllithium species.[9]
-
Hydrolysis and Isolation: The reaction is allowed to warm to room temperature overnight. It is then quenched with 1M aqueous HCl. The product is extracted into ethyl acetate, and the organic phase is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum to yield the crude boronic acid.
The Challenge of Purification
Standard silica gel chromatography is often ineffective for boronic acids due to their polarity and Lewis acidic nature, which can lead to streaking, irreversible binding, or on-column decomposition.[10] Therefore, alternative, self-validating purification systems are required.
Caption: Decision workflow for selecting a boronic acid purification method.
Experimental Protocol: Purification via Acid/Base Extraction
This robust method exploits the acidity of the B(OH)₂ group to separate it from neutral organic impurities.[11][12]
-
The crude product is dissolved in diethyl ether.
-
The ether solution is extracted with an aqueous solution of 1M NaOH. The boronic acid is deprotonated to its sodium boronate salt and partitions into the aqueous layer.
-
The aqueous layer is separated and washed with fresh diethyl ether to remove residual impurities.
-
The cold aqueous layer is then re-acidified with 2M HCl, causing the purified boronic acid to precipitate.
-
The solid is collected by vacuum filtration, washed with cold deionized water, and dried under high vacuum.
Analytical Characterization
Confirming the identity and purity of the final product is essential.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: Will confirm the integrity of the carbon skeleton, showing the expected aromatic signals for the fluorene core and aliphatic signals for the propyl chains.[13]
-
¹¹B NMR: This is a definitive technique for characterizing boronic acids. A broad signal around δ 25-35 ppm is indicative of the trigonal planar, sp²-hybridized boron atom.[14]
-
Expert Insight: To obtain sharp, intelligible NMR spectra, it is often necessary to disrupt the equilibrium with the boroxine trimer. This is readily achieved by using a coordinating deuterated solvent such as DMSO-d₆ or Methanol-d₄.[13][15]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the purity of the material.
Core Applications
The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a premier organoboron partner in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for C-C bond formation in modern organic synthesis.[16][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: A flask is charged with the aryl halide (1.0 eq), (9,9-Dipropyl-9H-fluoren-2-yl)boronic acid (1.3 eq), a base such as K₂CO₃ or K₃PO₄ (2.5 eq), and a palladium catalyst like Pd(PPh₃)₄ (2 mol%).
-
Solvent and Degassing: A degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) is added. The mixture is sparged with argon for 15-20 minutes. The base is essential for activating the boronic acid, forming a boronate "ate" complex that is competent for the transmetalation step with the palladium(II) center.[16]
-
Reaction: The mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting product is purified by column chromatography or recrystallization.
Building Block for OLED Materials
The fluorene core is a privileged scaffold for OLED materials due to its high photoluminescence quantum yield, excellent thermal stability, and high charge carrier mobility.[2][18] (9,9-Dipropyl-9H-fluoren-2-yl)boronic acid is a key monomer used in Suzuki polycondensation reactions with dihaloaromatic comonomers to synthesize conjugated polymers for OLED applications.[19]
The C-9 propyl groups are not merely passive solubilizers; they are a key design element. By providing steric hindrance, they disrupt intermolecular π-π stacking of the fluorene backbones. This prevents the formation of low-energy aggregate states (excimers), thus preserving the high-energy, pure blue emission characteristics of the individual polymer chains and enhancing overall device efficiency and lifetime.[3]
References
-
1 NINGBO INNO PHARMCHEM CO.,LTD.
-
2 BenchChem.
-
18 NINGBO INNO PHARMCHEM CO.,LTD.
-
MDPI.
-
Optica Publishing Group.
-
DRUG REGULATORY AFFAIRS INTERNATIONAL.
-
Reddit.
-
Google Patents.
-
ACS Publications.
-
Illinois Experts.
-
ResearchGate.
-
ResearchGate.
-
Morressier.
-
PMC.
-
Chemistry Stack Exchange.
-
Organic Chemistry Portal.
-
CymitQuimica.
-
The Journal of Organic Chemistry.
-
Wikipedia.
-
Deutsche Nationalbibliothek.
-
PubChem.
-
MDPI.
-
Sigma-Aldrich.
-
Yoneda Labs.
-
MilliporeSigma.
-
BLDpharm.
-
PMC.
-
ResearchGate.
-
DTIC.
-
PMC.
-
Boron Molecular.
-
CymitQuimica.
-
Wiley Online Library.
-
MDPI.
-
MySkinRecipes.
-
Organic Syntheses.
-
Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. OPG [opg.optica.org]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. 203927-98-4|(9,9-Dihexyl-9H-fluorene-2,7-diyl)diboronic acid|BLD Pharm [bldpharm.com]
- 7. 9,9-Di(p-tolyl)fluorene-2-boronic Acid (contains varying amounts of Anhydride) | 1193104-83-4 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. db-thueringen.de [db-thueringen.de]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
- 19. (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid [myskinrecipes.com]
